3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
The compound “3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, along with the cyclopropylmethylamino and 4-nitrophenyl groups attached at the 3 and 1 positions of the ring, respectively . The stereochemistry of the molecule could be influenced by the spatial orientation of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could undergo various reactions, including functionalization or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the nitro group could influence its reactivity and the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Chemical Synthesis and Biochemical Evaluation
- Compounds structurally similar to 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione have been explored for their inhibitory activity in biochemical assays. For instance, analogues based on phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their inhibitory activity towards enzymes like human placental aromatase and bovine adrenal cholesterol side chain cleavage (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).
Acylation and Synthesis of Derivatives
- The chemical structure of pyrrolidine-2,4-diones, similar to this compound, allows for acylation reactions. These compounds are synthesized from α-amino acid esters and have shown the potential for further chemical manipulation (Jones, Begley, Peterson, & Sumaria, 1990).
Pharmacological Research
- Derivatives of pyrrolidine-2,5-dione have been studied for their potential as pharmacological agents, particularly as inhibitors of enzymes such as type 2 5α-reductase. This indicates a possible avenue for the exploration of this compound in similar contexts (Nolan, Evans, Smith, Ahmadi, Nicholls, & Hewlins, 1997).
Antibacterial Activity
- Some pyrrolidine derivatives have demonstrated moderate antibacterial activity, which suggests the potential of this compound in antibacterial research (Angelov, Terziyska, & Georgiev, 2023).
Herbicidal Activities
- Novel pyrrolidine derivatives have been synthesized and evaluated for herbicidal activities, indicating another potential application area for this compound (Zhu, Zhang, Yuan, Xie, Xu, Zou, & Yang, 2013).
Antioxidant Activity
- Research into the antioxidant activity of aminomethyl derivatives of pyrrolidine-2,5-dione, including ethosuximide and pufemide, suggests that similar derivatives of this compound could also be explored for potential antioxidant properties (Hakobyan, Hovasyan, Hovakimyan, Melkonyan, Pagutyan, Panosyan, & Gevorgyan, 2020).
Future Directions
Biochemical Analysis
Biochemical Properties
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, specifically the isoenzymes hCA I and hCA II. These enzymes are involved in various physiological processes, including pH regulation and ion transport. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the inhibition of carbonic anhydrase by this compound can alter the intracellular pH, impacting various metabolic processes and potentially leading to apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, forming a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the enzyme’s normal function, leading to downstream effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in persistent alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase activity. By inhibiting this enzyme, the compound affects the conversion of carbon dioxide to bicarbonate, a critical reaction in maintaining acid-base balance in tissues. This inhibition can lead to changes in metabolic flux and alterations in the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active sites of carbonic anhydrase enzymes. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with carbonic anhydrase enzymes. The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These localizations can affect the compound’s activity and function, influencing its overall biological effects .
Properties
IUPAC Name |
3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVWSFBEAZLFSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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